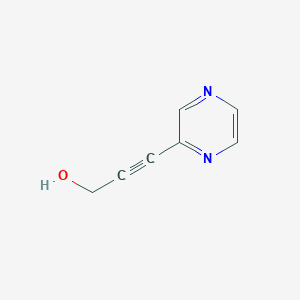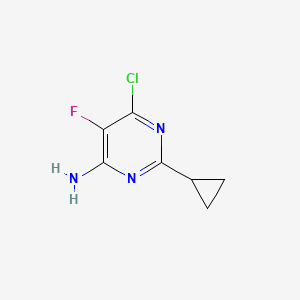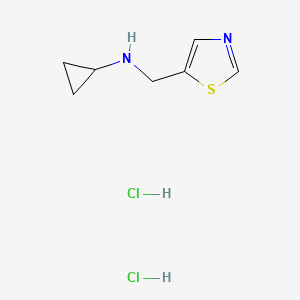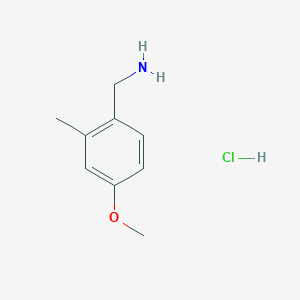
3-(吡嗪-2-基)丙-2-炔-1-醇
描述
3-(Pyrazin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C7H6N2O. It is characterized by the presence of a hydroxyl group (-OH) attached to a propyne chain, which is further connected to a pyrazine ring. This compound is notable for its unique structure, which combines the reactivity of an alkyne with the aromatic stability of a pyrazine ring .
科学研究应用
3-(Pyrazin-2-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
Target of Action
The primary target of 3-(pyrazin-2-yl)prop-2-yn-1-ol is the cyclic GMP-AMP synthase (cGAS) . cGAS is a cytosolic DNA sensor that plays a critical role in innate immunity . It acts as a nucleotidyl transferase that catalyzes ATP and GTP to form cyclic GMP-AMP (cGAMP), which is a key player in the immune response .
Mode of Action
3-(pyrazin-2-yl)prop-2-yn-1-ol interacts with its target, cGAS, by binding directly to the protein . This compound has been identified as a covalent inhibitor of cGAS, binding covalently to Cys419 of cGAS . This interaction inhibits the activity of cGAS, thereby modulating the immune response .
Pharmacokinetics
The compound’s stability is known to be influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety .
Action Environment
The action of 3-(pyrazin-2-yl)prop-2-yn-1-ol is influenced by environmental factors. For instance, the stability of the compound can be affected by the conditions under which it is synthesized and stored . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of other molecules that can interact with cGAS .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Pyrazin-2-yl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohol, which can then be further reacted with pyrazine derivatives . Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of 3-(Pyrazin-2-yl)prop-2-yn-1-ol typically follows the same synthetic routes but on a larger scale. The copper-catalyzed addition method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 3-(Pyrazin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propynal or propargylic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Oxidation: Propynal, propargylic acid.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Propargyl alcohol (2-Propyn-1-ol): Similar in structure but lacks the pyrazine ring.
3-(Trimethylsilyl)-2-propyn-1-ol: Contains a trimethylsilyl group instead of a pyrazine ring.
1,3-Diphenyl-2-propyn-1-ol: Features phenyl groups instead of a pyrazine ring.
Uniqueness: 3-(Pyrazin-2-yl)prop-2-yn-1-ol is unique due to the presence of both an alkyne and a pyrazine ring, which imparts distinct chemical reactivity and potential biological activity .
属性
IUPAC Name |
3-pyrazin-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFKZJQFPOHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175087-43-0 | |
| Record name | 3-(pyrazin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(trifluoromethoxy)phenyl]propanal](/img/structure/B1426734.png)

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)



![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)



